N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. The unique structure of this compound, which includes a thiadiazole ring, a piperidine ring, and a pyrrolidinone moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often formed through the reaction of an appropriate amine with a diketone or ketoester under acidic conditions.
Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a suitable coupling reagent such as carbodiimides or phosphonium salts.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving an appropriate halide and a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, halides, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in disease processes.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels involved in disease processes.
Pathways: It can modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
- **N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
- **N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Uniqueness
The uniqueness of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide lies in its specific substitution pattern and the presence of the 4-methylphenyl group, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C24H31N5O3S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31N5O3S/c1-3-4-5-20-26-27-24(33-20)25-22(31)17-10-12-28(13-11-17)23(32)18-14-21(30)29(15-18)19-8-6-16(2)7-9-19/h6-9,17-18H,3-5,10-15H2,1-2H3,(H,25,27,31) |
InChI Key |
FFUWTDHQQJMEJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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